N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide
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Overview
Description
N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is characterized by the presence of an iodoaniline group, a thiophene ring, and a benzamide moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-iodoaniline and a thiophene derivative, followed by the introduction of a benzamide group. The reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature is usually maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodoaniline group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity could be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Iodoaniline: Shares the iodoaniline group but lacks the thiophene and benzamide moieties.
Thiophene-2-carboxamide: Contains the thiophene ring and amide group but lacks the iodoaniline component.
Benzamide: Features the benzamide moiety but does not include the iodoaniline or thiophene structures.
Uniqueness
N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide is unique due to its combination of aromatic, heterocyclic, and amide functionalities
Properties
IUPAC Name |
N-[(E)-3-(4-iodoanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN2O2S/c21-15-8-10-16(11-9-15)22-20(25)18(13-17-7-4-12-26-17)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCFSLAPZGOSIZ-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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